Benexate - 78718-52-2

Benexate

Catalog Number: EVT-370959
CAS Number: 78718-52-2
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benexate is a clinically used anti-ulcer agent classified as a cytoprotective agent. [] It is the effective ingredient of Benexate.CD, a new orally active anti-ulcer agent. [] Benexate itself has poor solubility and a bitter taste. [] To overcome these limitations, it is often formulated as an inclusion compound with beta-cyclodextrin (beta-CD), known as Benexate.CD, or as novel salts using artificial sweeteners like saccharin and cyclamate. [, ] These formulations enhance its solubility and potentially mask its bitterness.

Benexate Hydrochloride Betadex (BHB)

  • Compound Description: Benexate Hydrochloride Betadex is an inclusion compound of benexate and beta-cyclodextrin. This formulation enhances the solubility and dissolution rate of benexate, leading to improved bioavailability and anti-ulcer activity. [, , , , , , ]

Benexate Saccharinate Monohydrate

  • Compound Description: This novel salt of Benexate is formed using the artificial sweetener saccharin. Benexate Saccharinate Monohydrate exhibits improved solubility and faster dissolution profiles compared to Benexate, contributing to potentially enhanced bioavailability. []

Benexate Cyclamate

  • Compound Description: Another novel salt, Benexate Cyclamate, utilizes the artificial sweetener cyclamate as a salt co-former. Similar to the saccharinate salt, this form demonstrates improved solubility and dissolution properties compared to Benexate. []

Beta-cyclodextrin (β-CD)

  • Compound Description: β-CD is a cyclic oligosaccharide that can form inclusion complexes with various drug molecules, including Benexate. This complexation improves the solubility, dissolution rate, and bioavailability of poorly soluble drugs. []

Prostaglandin E2 (PGE2)

  • Compound Description: PGE2 is an endogenous prostaglandin with various physiological roles, including protection of the gastric mucosa. Benexate Hydrochloride Betadex has been shown to increase gastric PGE2 levels, contributing to its anti-ulcer effects. [, ]

Nitric Oxide (NO)

  • Compound Description: NO is a signaling molecule involved in various physiological processes, including vasodilation. Benexate Hydrochloride Betadex has been shown to promote NO synthesis and release from endothelial cells, contributing to its vasorelaxing effects. [, ]

L-NG-nitroarginine methyl ester (L-NAME)

  • Compound Description: L-NAME is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for NO production. Research has used L-NAME to investigate the role of NO in the anti-ulcer activity of Benexate Hydrochloride Betadex. []

Lansoprazole

  • Compound Description: Lansoprazole is a proton pump inhibitor used to reduce gastric acid production. In one study, it was used in combination with Benexate Hydrochloride Betadex and amoxicillin to treat Helicobacter pylori infection in peptic ulcer patients. []

Amoxicillin

  • Compound Description: Amoxicillin is a beta-lactam antibiotic used to treat bacterial infections, including Helicobacter pylori infection. It was used alongside Benexate Hydrochloride Betadex and lansoprazole in a study investigating the treatment of peptic ulcers. []

Plaunotol

  • Compound Description: Plaunotol is another cytoprotective anti-ulcer agent that, like Benexate, has shown antibacterial activity against Helicobacter pylori. Its potency against the bacteria was compared with that of Benexate in a study. []
Source and Classification

Benexate is classified under the category of anti-ulcer medications. Its chemical structure and classification allow it to function effectively in treating gastric ulcers by promoting mucosal defense mechanisms. The compound is often administered in the form of benexate hydrochloride, which is a more soluble salt form of the drug .

Synthesis Analysis

Methods and Technical Details

The synthesis of benexate typically involves several chemical processes. One notable method includes the formation of salts to enhance solubility. For example, benexate hydrochloride can be synthesized through an anion exchange reaction with sodium saccharinate or sodium cyclamate. In this process, benexate hydrochloride is dissolved in a solvent mixture of ethanol and water, followed by the addition of an equimolar amount of the sodium salt. The solution is then heated and allowed to crystallize over several days, yielding colorless block-shaped crystals suitable for further analysis .

Technical Details

  • Reagents: Benexate hydrochloride (2.229 g), sodium saccharinate dihydrate (1.206 g), ethanol:water (1:1).
  • Conditions: Heating at 60 °C with stirring until clear; crystallization at ambient temperature for 2 days to 1 week.
  • Characterization: Single-crystal X-ray diffraction was used to determine crystal structures and confirm the formation of new salts .
Molecular Structure Analysis

Structure and Data

Benexate has a complex molecular structure that contributes to its pharmacological activity. The molecular formula for benexate is C₁₅H₁₉ClN₂O₃S, which indicates the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms.

Data

  • Molecular Weight: Approximately 348.84 g/mol.
  • Structural Features: The structure includes a sulfonamide moiety that plays a critical role in its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Benexate undergoes various chemical reactions that are essential for its function as an anti-ulcer agent. One significant reaction involves its interaction with gastric acids where it acts to neutralize acidity and protect the gastric lining.

Technical Details

  • Acid-Base Reactions: Benexate can react with gastric acid to form a protective gel-like barrier in the stomach.
  • Proton Transfer: Studies have shown that proton transfer occurs during the formation of salts with saccharinate and cyclamate due to significant differences in their respective pKa values .
Mechanism of Action

Process and Data

The mechanism of action of benexate involves multiple pathways:

  1. Mucosal Protection: It enhances mucus production and secretion in the gastric lining.
  2. Inhibition of Inflammatory Mediators: Benexate modulates nitric oxide synthesis and reduces the expression of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha .
  3. Promotion of Healing: It facilitates ulcer healing by improving microcirculation in gastric tissues.

Data

Experimental studies have demonstrated that benexate significantly reduces ulcer size in animal models, indicating its effectiveness in promoting gastric mucosal healing .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Value: The pKa value of benexate is approximately 13.71, indicating it behaves as a weak acid.
  • Stability: Benexate is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
Applications

Scientific Uses

Benexate is primarily used in clinical settings for:

  • Treatment of Gastric Ulcers: It is effective in managing symptoms associated with peptic ulcers.
  • Research Applications: Studies investigating its role in modulating inflammatory responses and enhancing mucosal defense mechanisms continue to provide insights into its therapeutic potential.
Introduction to Benexate

Historical Development and Approval of Benexate as an Antiulcer Agent

Benexate emerged during the 1980s when pharmaceutical research was shifting focus from acid reduction to mucosal protection strategies. Initial pharmacological characterization revealed its ability to accelerate ulcer healing through prostaglandin-mediated mechanisms, distinguishing it from mainstream antisecretory drugs like H₂-receptor antagonists [4]. The compound faced significant formulation challenges due to its inherently poor aqueous solubility and unpleasant bitterness, which compromised bioavailability and patient compliance [2] [7]. A breakthrough came when researchers developed an inclusion complex with β-cyclodextrin (marketed as benexate hydrochloride betadex), which enhanced solubility by a factor of 8 compared to physical mixtures [2]. This innovation transformed benexate into a viable oral medication by facilitating supersaturated dissolution in gastric fluid and significantly increasing drug concentration in gastric tissues [2] [7].

Japan's Ministry of Health, Labour and Welfare granted the first regulatory approval for benexate on October 2, 1987, specifically for stomach ulcer treatment [1]. Subsequent approvals followed for chronic gastritis (December 18, 1989) and acute gastritis, establishing its position within Japan's gastroenterology armamentarium [1]. Despite its efficacy in mucosal healing, global adoption remained limited, with regulatory authorization predominantly confined to Asian markets including South Korea and Taiwan. No submissions for approval were made to the FDA or EMA, reflecting strategic decisions by originator companies rather than deficiencies in clinical data [1] [8].

Table 2: Key Milestones in Benexate Development

YearEventSignificance
1987First approval (Japan)Initial authorization for stomach ulcer treatment [1]
1988β-cyclodextrin inclusion complex developmentSolved critical solubility limitations, enabling clinical efficacy [2]
1989Expanded indications (Japan)Approval extended to acute and chronic gastritis [1]
1996Mechanism elucidationConfirmed prostaglandin-mediated cytoprotection in gastric mucosa [4]
2018Salt engineering innovationsDevelopment of saccharinate/cyclamate salts to further enhance solubility [7]

Classification Within Gastroprotective Pharmaceuticals

Benexate occupies a specialized niche within gastroprotective agents, classified pharmacologically as a "mucosal defense enhancer" or "cytoprotective antiulcer drug." This classification distinguishes it from two dominant therapeutic categories: acid-suppressing drugs (e.g., proton pump inhibitors like omeprazole) and superficial barrier agents (e.g., sucralfate) [3] . Its mechanism integrates multimodal biological actions:

  • Prostaglandin Modulation: Benexate upregulates prostaglandin E₂ (PGE₂) synthesis specifically in gastric mucosa by 61–113%, strengthening mucosal integrity without compromising the anti-inflammatory effects of NSAIDs at extra-gastric sites [4] [6]. This tissue-selective activity is pharmacologically distinctive.

  • Nitric Oxide Synthase Regulation: The drug enhances endothelial nitric oxide synthase (eNOS) expression, increasing microcirculatory blood flow essential for mucosal repair. Concurrently, it inhibits inducible NOS (iNOS), attenuating inflammation-induced tissue damage [6] .

  • Anti-Inflammatory Actions: Benexate suppresses pro-inflammatory cytokines (notably TNF-α) and cyclooxygenase (COX) activity at ulcer sites, reducing inflammatory exacerbation of mucosal injury [6] .

  • Mucus Stabilization: Through protein kinase C activation, benexate stimulates mucus and bicarbonate secretion, forming a pH-gradient barrier against acid and pepsin aggression [3] .

Structurally, benexate belongs to the guanidinomethylcyclohexanecarboxylate family. Its trans-isomer configuration is pharmacologically active, enabling interaction with cellular targets influencing mucosal defense pathways [6]. Unlike antacids or H₂-blockers that primarily reduce gastric acidity, benexate maintains physiological digestive function while fortifying intrinsic mucosal resilience—making it particularly suitable for NSAID-induced gastropathy and stress-related mucosal injury [3] [4].

Table 3: Pharmacological Comparison of Benexate with Representative Antiulcer Agents

Drug ClassMechanistic FocusKey LimitationsBenexate Differentiation
Proton Pump Inhibitors (e.g., Omeprazole)Irreversible inhibition of H⁺/K⁺-ATPaseAcid hypersecretion rebound; nutrient malabsorption risksPreserves physiological acid secretion; enhances natural mucosal defenses [3]
H₂-Receptor Antagonists (e.g., Famotidine)Competitive histamine H₂-receptor blockadeTolerance development; limited ulcer-healing accelerationTargets mucosal repair mechanisms beyond acid suppression [3]
Barrier Agents (e.g., Sucralfate)Physical barrier formation over ulcersConstipation; aluminum exposure concernsModulates endogenous cytoprotective pathways (PG, NO) without mechanical coating
Prostaglandin Analogs (e.g., Misoprostol)Exogenous prostaglandin replacementDose-limiting diarrhea; abortifacient propertiesStimulates endogenous prostaglandin synthesis selectively in gastric tissue [4] [6]

Global Regulatory Status and Therapeutic Indications

Benexate's regulatory approval exhibits pronounced geographical heterogeneity. Japan remains its primary market, where it holds approved indications for gastric ulcer, acute gastritis, and chronic gastritis [1] [4]. Post-approval real-world evidence solidified its therapeutic position, particularly in managing NSAID-associated gastritis and preventing ulcer recurrence. South Korea, Taiwan, and select Southeast Asian nations subsequently authorized benexate, though often with narrower indications focused on ulcer therapy rather than gastritis [8].

Notably absent from Western pharmacopeias, benexate never underwent Phase III trials in the United States or European Union. This absence reflects historical development priorities rather than efficacy concerns—contemporary drug development favored acid suppression over cytoprotection during benexate's commercial introduction. Patent landscapes reveal primary protection through composition-of-matter claims covering the base compound (expired) and secondary protection for optimized formulations like β-cyclodextrin complexes and artificial sweetener salts (e.g., saccharinate, cyclamate) which enhance palatability and dissolution [6] [7].

Market analysis projects substantial growth potential within its existing territories. Valued at $584.38 million in 2024, the benexate market is forecasted to reach $874.43 million by 2030, growing at a compound annual growth rate (CAGR) of 6.94% [8]. This expansion is driven by rising peptic ulcer disease prevalence, increased geriatric populations requiring gastroprotection during NSAID therapy, and formulation innovations improving patient acceptability. Japanese and multinational pharmaceutical firms—including Daiichi Sankyo and Takeda—dominate manufacturing and distribution, leveraging established gastrointestinal product portfolios [8].

Table 4: Global Regulatory and Market Position of Benexate

RegionRegulatory StatusApproved IndicationsMarket Characteristics
JapanApproved (1987–1989)Gastric ulcer, Acute gastritis, Chronic gastritisOriginator market; highest prescription volume [1] [8]
South Korea/TaiwanApproved (Post-1990)Gastric ulcerModerate uptake; formulary inclusion in hospital protocols [8]
United States/European UnionNot submittedAbsent from markets; cytoprotection niche occupied by misoprostol analogs [8]
Southeast AsiaSelective approvalGastric ulcer (limited)Emerging growth region; expanding access through generics [8]

Properties

CAS Number

78718-52-2

Product Name

Benexate

IUPAC Name

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26)

InChI Key

IAXUQWSLRKIRFR-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Synonyms

enexate
benexate (trans)tosyl salt
benzyl 2-((4-guanidinomethyl)cyclohexylcarbonyloxy)benzoate

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.